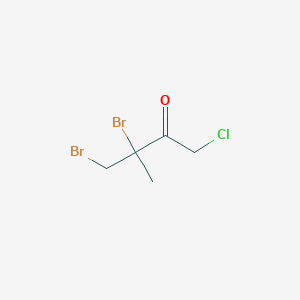

3,4-Dibromo-1-chloro-3-methylbutan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

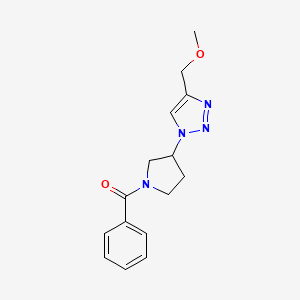

Descripción general

Descripción

3,4-Dibromo-1-chloro-3-methylbutan-2-one is a chemical compound with the CAS Number: 2418662-26-5 . It has a molecular weight of 278.37 .

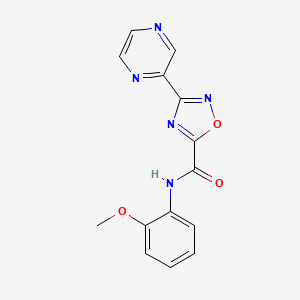

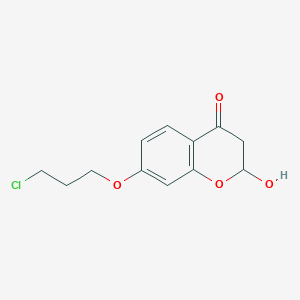

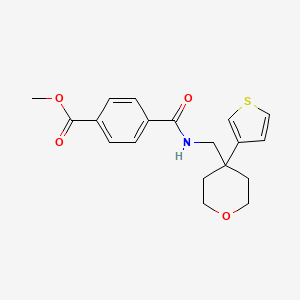

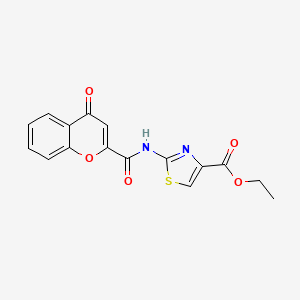

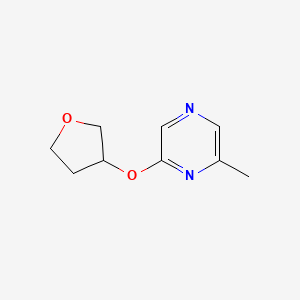

Molecular Structure Analysis

The InChI code for 3,4-Dibromo-1-chloro-3-methylbutan-2-one is 1S/C5H7Br2ClO/c1-5(7,3-6)4(9)2-8/h2-3H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Vibration Spectra and Rotational Isomerism

Studies on the vibration spectra and rotational isomerism of chain molecules, including compounds similar to 3,4-Dibromo-1-chloro-3-methylbutan-2-one, have been conducted. These studies focus on the Raman and infrared spectra of various halogenated butanes in different states of aggregation. This research is crucial for understanding the molecular structures and isomerism in such compounds (Matsuura et al., 1979).

Diastereoselective Synthesis

Research on the diastereoselective synthesis of β-Hydroxyketones, which are structurally related to 3,4-Dibromo-1-chloro-3-methylbutan-2-one, has been reported. Such syntheses are important for creating specific molecular configurations, useful in various chemical and pharmaceutical applications (Percino et al., 2008).

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance (NMR) studies, including investigations on compounds similar to 3,4-Dibromo-1-chloro-3-methylbutan-2-one, provide insights into the molecular structure and behavior of these compounds. Such studies are critical for understanding chemical properties and reactions (Hinton & Jaques, 1975).

Combustion Studies of Related Compounds

Research on the combustion of biofuels like 2-methylbutanol, which shares some structural characteristics with 3,4-Dibromo-1-chloro-3-methylbutan-2-one, is significant for developing alternative fuels. These studies contribute to our understanding of the combustion characteristics of larger alcohols (Park et al., 2015).

Electron Capture Processes in Organic Halides

Investigations into the electron capture processes in organic halides, including those structurally related to 3,4-Dibromo-1-chloro-3-methylbutan-2-one, are important for understanding the chemical behavior of these compounds under radiation. This research is crucial for applications in radiation chemistry and materials science (Bertin & Hamill, 1964).

Catalytic Reduction Studies

Research on the catalytic reduction of α, ω-dihaloalkanes, including compounds similar to 3,4-Dibromo-1-chloro-3-methylbutan-2-one, has been explored. These studies are significant for understanding the chemical transformations and potential applications of these compounds in synthetic chemistry (Pritts & Peters, 1995).

Mecanismo De Acción

Propiedades

IUPAC Name |

3,4-dibromo-1-chloro-3-methylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br2ClO/c1-5(7,3-6)4(9)2-8/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEACTSBVZYUPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)CCl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)

![5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one](/img/structure/B2658512.png)

![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2658514.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)

![2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2658518.png)